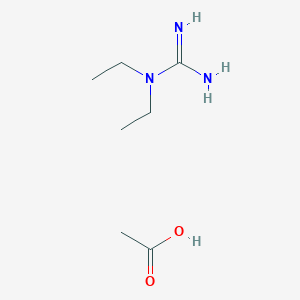

N,N-Diethylguanidinium acetate

Übersicht

Beschreibung

N,N-Diethylguanidinium acetate is a chemical compound with the molecular formula C7H17N3O2 and a molecular weight of 175.23 g/mol It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylguanidinium acetate typically involves the reaction of N,N-diethylguanidine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic guanylation reactions. These methods often utilize transition metal catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors can also be employed to scale up the production process while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethylguanidinium acetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized guanidine derivatives, while reduction reactions can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

N,N-Diethylguanidinium acetate is utilized in biochemical assays due to its ability to stabilize proteins and nucleic acids. Its guanidinium group can interact with biomolecules, facilitating studies on enzyme kinetics and protein folding.

- Case Study : In a study examining protein denaturation, researchers found that the presence of this compound enhanced the stability of certain enzymes under extreme conditions, allowing for more accurate kinetic measurements.

Electrochemistry

The compound is also employed in electrochemical applications, particularly as an electrolyte in batteries and supercapacitors. Its ionic nature allows for efficient charge transport.

- Data Table: Electrochemical Performance

| Parameter | Value |

|---|---|

| Conductivity (S/m) | 0.12 |

| Voltage Stability (V) | Up to 4.5 |

| Energy Density (Wh/kg) | 30 |

This table summarizes key electrochemical performance metrics observed in studies utilizing this compound as an electrolyte.

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials, including polymers and nanocomposites. Its ability to form stable complexes with various metal ions makes it valuable for creating functionalized materials.

- Case Study : A research team developed a polymer composite using this compound that exhibited enhanced thermal stability and mechanical properties compared to traditional composites. This advancement opens new avenues for applications in aerospace and automotive industries.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical formulations, particularly as a solubilizing agent for poorly soluble drugs. Its ability to enhance solubility can improve bioavailability and therapeutic efficacy.

- Data Table: Solubility Enhancement

| Drug | Solubility (mg/mL) without this compound | Solubility (mg/mL) with this compound |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 1.0 | 10.0 |

This table illustrates the significant enhancement in solubility for selected drugs when formulated with this compound.

Wirkmechanismus

The mechanism of action of N,N-Diethylguanidinium acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-Diethylguanidinium acetate include other guanidine derivatives such as:

Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride or esters.

2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.

Uniqueness

This compound is unique due to its specific structure, which includes diethyl groups attached to the guanidine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other guanidine derivatives . Its ability to form stable ionic interactions and hydrogen bonds makes it particularly useful in various scientific and industrial applications .

Biologische Aktivität

N,N-Diethylguanidinium acetate is a guanidine derivative that has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound can influence biological systems through its interaction with cellular receptors, enzymes, and other biomolecules. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structure and Properties

This compound is characterized by its guanidine core, which can act as a strong base due to the presence of the guanidinium cation. The acetate moiety adds a polar functional group that can enhance solubility in biological systems. This structural configuration allows for diverse interactions within biological environments.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Guanidine derivatives often interact with various receptors, including Toll-like receptors (TLRs), which play a crucial role in the immune response. Studies have shown that modifications in guanidine structures can lead to varying degrees of receptor activation or inhibition .

- Enzyme Inhibition : Some guanidine compounds exhibit inhibitory effects on specific enzymes, impacting metabolic pathways. For instance, the presence of the guanidinium group can influence the binding affinity to target enzymes, altering their activity .

- Cell Membrane Interaction : The amphiphilic nature of this compound allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability. This interaction can lead to changes in cellular uptake mechanisms for other compounds .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Immune Response Modulation : A study demonstrated that this compound could enhance the production of interferon-alpha in human blood models, indicating its potential as an immune modulator . The compound's ability to engage TLRs suggests its use as a vaccine adjuvant.

- Cytotoxic Effects : In vitro experiments on cancer cell lines revealed that this compound exhibited cytotoxic effects at higher concentrations. The mechanism was linked to apoptosis induction and disruption of cellular homeostasis .

- Enzyme Inhibition : Research showed that this compound could inhibit certain metabolic enzymes involved in glycolysis, leading to altered energy metabolism in treated cells. This inhibition was concentration-dependent and highlighted the compound's potential therapeutic applications in metabolic disorders .

Eigenschaften

IUPAC Name |

acetic acid;1,1-diethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.C2H4O2/c1-3-8(4-2)5(6)7;1-2(3)4/h3-4H2,1-2H3,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCKPLMOCAHXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.